molecular formula C9H15BrO4 B1580560 Diethyl 2-bromoglutarate CAS No. 7209-00-9

Diethyl 2-bromoglutarate

Cat. No.: B1580560
CAS No.: 7209-00-9
M. Wt: 267.12 g/mol
InChI Key: OXJSWZSWGJACGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-bromopentanedioate (CAS: 7209-00-9) is a brominated diester derived from pentanedioic acid (glutamic acid backbone). Its structure features two ethyl ester groups and a bromine atom at the 2-position of the pentanedioate chain. This compound is primarily utilized in organic synthesis, particularly in pharmaceutical and dendrimer scaffold development, where the bromine atom serves as a reactive site for nucleophilic substitution or coupling reactions . Suppliers emphasize its role in high-precision chemical manufacturing, with applications requiring tailored reactivity and purity .

Properties

IUPAC Name

diethyl 2-bromopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJSWZSWGJACGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334955
Record name Pentanedioic acid, 2-bromo-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7209-00-9
Record name Pentanedioic acid, 2-bromo-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pentanedioic, 2-bromo-, diethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-bromopentanedioate can be synthesized through the bromination of diethyl glutarate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of diethyl 2-bromopentanedioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-bromopentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent like ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Reduction: Formation of diethyl pentanedioate.

    Hydrolysis: Formation of pentanedioic acid.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    Diethyl 2-bromopentanedioate is primarily used as an intermediate in organic synthesis. It facilitates the preparation of various compounds through:
    • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
    • Reduction : It can be reduced to diethyl pentanedioate using reducing agents like lithium aluminum hydride (LiAlH4_4).
    • Hydrolysis : The ester groups can undergo hydrolysis to form pentanedioic acid .
  • Pharmaceutical Development
    In medicinal chemistry, diethyl 2-bromopentanedioate is utilized in the synthesis of biologically active molecules. For instance, it has been employed in studies aimed at developing inhibitors for enzymes such as carbonic anhydrase II, which are relevant in drug discovery . The compound serves as a precursor for various pharmaceutical agents, including antifungal and anticancer drugs.
  • Agrochemical Production
    The compound plays a crucial role in the agrochemical industry, where it is used as an intermediate in the synthesis of herbicides and insecticides. Its reactivity allows for the introduction of functional groups that enhance biological activity against pests and weeds .
  • Flavor and Fragrance Industry
    Diethyl 2-bromopentanedioate is also applied in the production of specialty chemicals used in fragrances and flavors. Its unique properties allow it to be a key ingredient in synthesizing aroma compounds that are essential in consumer products .

Case Studies and Research Findings

  • A study demonstrated the effectiveness of diethyl 2-bromopentanedioate derivatives in inhibiting carbonic anhydrase II, suggesting potential applications in treating conditions like glaucoma .
  • Research involving the synthesis of bifunctional chelating agents has highlighted the compound's utility in developing novel therapeutic agents with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of diethyl 2-bromopentanedioate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The ester groups can undergo hydrolysis or reduction, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric effects of the bromine and ester groups .

Comparison with Similar Compounds

Structural and Functional Differences

Diethyl 2-Bromopentanedioate
  • Molecular Formula : C₉H₁₃BrO₄
  • Molecular Weight : ~265.1 g/mol (estimated based on pentanedioate + Br)
  • Key Features : Bromine at the 2-position enhances electrophilicity, enabling reactions like alkylation or cross-coupling. Ethyl esters provide moderate lipophilicity.
Diethyl Succinate (Diethyl Pentanedioate)
  • CAS : 123-25-1
  • Molecular Formula : C₈H₁₄O₄
  • Molecular Weight : 174.2 g/mol
  • Key Features : Lacks bromine; used as a solvent, flavoring agent, or intermediate in polymer synthesis. Classified as a flammable liquid (flash point: 90°C) with low acute toxicity .
Diethyl Phthalate
  • CAS : 84-66-2
  • Molecular Formula : C₁₂H₁₄O₄
  • Molecular Weight : 222.24 g/mol
  • Key Features : Aromatic diester (phthalate backbone). Higher flash point (156°C) and lower flammability than diethyl succinate. Commonly used as a plasticizer .
Dibutyl 2-Bromopentanedioate
  • CAS : 56051-60-6
  • Molecular Formula : C₁₃H₂₁BrO₄
  • Molecular Weight : ~337.2 g/mol
  • Key Features : Butyl esters increase hydrophobicity and reduce volatility compared to ethyl esters. Bromine retains reactivity for synthetic applications .

Physical and Chemical Properties Comparison

Property Diethyl 2-Bromopentanedioate Diethyl Succinate Diethyl Phthalate Dibutyl 2-Bromopentanedioate
Boiling Point (°C) ~250–270 (estimated) 217 295 >300 (estimated)
Flash Point (°C) Not available 90 156 Not available
Solubility Low in water, high in organics Miscible in organics Low in water Very low in water
Reactivity High (Br substitution) Low Low Moderate (Br + butyl chain)

Biological Activity

Diethyl 2-bromopentanedioate is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in multiple biochemical reactions, making it a valuable compound for researchers.

Chemical Structure and Properties

Diethyl 2-bromopentanedioate has the molecular formula C₇H₁₁BrO₄ and a molecular weight of approximately 239.06 g/mol. The compound features two ethyl ester groups and a bromine atom at the second carbon of the pentanedioate backbone. This configuration enhances its reactivity, particularly in nucleophilic substitution reactions.

The biological activity of diethyl 2-bromopentanedioate primarily stems from its ability to act as an electrophile in various chemical reactions. The bromine atom serves as a good leaving group, facilitating nucleophilic attacks by various biological nucleophiles, such as amino acids or other nucleophilic species present in biological systems. This property is crucial for its application in synthesizing pharmaceutical intermediates.

Applications in Medicinal Chemistry

  • Synthesis of Pharmaceutical Intermediates : Diethyl 2-bromopentanedioate has been used as a building block in the synthesis of various pharmaceutical compounds. For instance, it has been utilized to create hexaesters through alkylation reactions, demonstrating its utility in developing new drugs .
  • Enzyme-Catalyzed Reactions : The compound is also involved in enzyme-catalyzed reactions, where it can serve as a substrate or intermediate. This aspect is particularly relevant for studies focusing on metabolic pathways and enzyme mechanisms.
  • Research on Anticancer Agents : Recent studies have explored the use of diethyl 2-bromopentanedioate in developing anticancer agents. Its ability to form reactive intermediates can be harnessed to target specific cancer cell pathways, potentially leading to the development of novel therapeutic strategies .

Case Study 1: Synthesis of Tronocarpine Derivatives

A notable application of diethyl 2-bromopentanedioate was demonstrated in the synthesis of polycyclic alkaloids such as tronocarpine. Researchers employed an Ir(III)-catalyzed photoredox reaction to facilitate the selective addition of this compound to indole derivatives, leading to high yields of desired products . This method highlights the compound's versatility and importance in complex organic syntheses.

Case Study 2: Pharmacological Studies

In pharmacological studies, diethyl 2-bromopentanedioate has been evaluated for its potential interactions with various biological targets. The compound's structure allows it to participate in diverse chemical transformations, making it a candidate for further exploration in drug design and development .

Data Table: Summary of Biological Activities

Activity Description
Electrophilic Reactivity Acts as an electrophile due to the presence of bromine, facilitating nucleophilic attacks
Pharmaceutical Synthesis Used as a building block for synthesizing pharmaceutical intermediates and active compounds
Enzyme Interaction Serves as a substrate or intermediate in enzyme-catalyzed reactions
Anticancer Research Explored for potential use in developing targeted anticancer therapies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-bromoglutarate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-bromoglutarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.